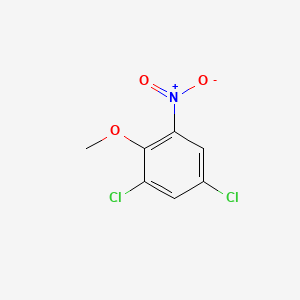
Desmethylsertraline
描述
Desmethylsertraline, also known as norsertraline, is an active metabolite of the antidepressant drug sertraline. It is a monoamine reuptake inhibitor, which means it can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound is less potent than sertraline but has a more balanced inhibition profile across these neurotransmitters .
作用机制
Desmethylsertraline, also known as Norsertraline, is an active metabolite of the antidepressant drug sertraline . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound acts as a monoamine reuptake inhibitor . It primarily targets the serotonin transporter , although its effects on increasing serotonin levels appear to be negligible . It is significantly less potent relative to sertraline as a serotonin reuptake inhibitor .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of monoamines, which include serotonin, norepinephrine, and dopamine . It has a more balanced effect as a monoamine reuptake inhibitor, behaving as a serotonin-norepinephrine-dopamine reuptake inhibitor (sndri), with about 55-fold preference for inhibiting serotonin reuptake relative to catecholamine reuptake .
Biochemical Pathways
As a monoamine reuptake inhibitor, it likely affects the pathways involving serotonin, norepinephrine, and dopamine .
Pharmacokinetics
This compound has a half-life of 56-120 hours and reaches peak plasma concentrations 8-10 hours following administration . Serum this compound and sertraline concentrations are correlated, although this compound concentrations are generally higher than sertraline concentrations . There is a large interindividual variability in plasma concentrations between patients taking the same dose of sertraline, which may be partially due to variable expression of CYP3A4/5 .
Result of Action
It is known that it may be responsible for some of its parent drug sertraline’s therapeutic benefits .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Taking sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .
生化分析
Biochemical Properties
Desmethylsertraline acts as a monoamine reuptake inhibitor, affecting the reuptake of serotonin, norepinephrine, and dopamine. It interacts with the serotonin transporter, norepinephrine transporter, and dopamine transporter, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft . This interaction is crucial for its antidepressant effects. This compound has a higher affinity for the serotonin transporter compared to the norepinephrine and dopamine transporters, making it more effective in increasing serotonin levels .
Cellular Effects
This compound influences various cellular processes, particularly those related to neurotransmission. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound enhances neurotransmitter signaling, which can lead to improved mood and reduced symptoms of depression . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, increased serotonin levels can activate downstream signaling pathways that promote neurogenesis and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin transporter, norepinephrine transporter, and dopamine transporter. This binding inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged neurotransmitter signaling . This compound’s inhibition of the serotonin transporter is particularly significant, as it enhances serotoninergic neurotransmission, which is associated with its antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound has a relatively long half-life, which allows it to maintain its therapeutic effects for an extended period . Its stability and degradation can be influenced by various factors, including environmental conditions and the presence of other compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound has been shown to improve mood and reduce symptoms of depression . At higher doses, it can lead to adverse effects, including increased anxiety and potential toxicity . The threshold for these effects can vary depending on the species and individual characteristics of the animal models used in the studies.
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes facilitate the demethylation of sertraline to form this compound. The metabolite can undergo further metabolism and conjugation with glucuronide, which aids in its excretion from the body . The metabolic pathways of this compound are crucial for its pharmacokinetics and overall therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in the blood, primarily binding to human serum albumin . This binding facilitates its transport across the blood-brain barrier and into the central nervous system, where it exerts its therapeutic effects . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of transporters.
Subcellular Localization
This compound’s subcellular localization is primarily within the synaptic cleft, where it interacts with neurotransmitter transporters . Its activity in this region is crucial for its role as a monoamine reuptake inhibitor. Additionally, this compound may localize to other cellular compartments, such as the cytoplasm and nucleus, where it can influence gene expression and other cellular processes
准备方法
Synthetic Routes and Reaction Conditions: Desmethylsertraline is produced through the demethylation of sertraline. This process involves multiple cytochrome P450 isoenzymes. The demethylation reaction typically occurs under mild conditions using specific enzymes that facilitate the removal of a methyl group from the sertraline molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale enzymatic reactions. The process is optimized to ensure high yield and purity of the compound. The reaction conditions are carefully controlled to maintain the activity of the cytochrome P450 enzymes and to prevent the formation of unwanted by-products .
化学反应分析
Types of Reactions: Desmethylsertraline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction typically occurs under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced derivatives .
科学研究应用
Desmethylsertraline has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of sertraline and its derivatives.
Biology: It is used in studies investigating the role of monoamine reuptake inhibitors in neurotransmitter regulation.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of sertraline in the human body.
相似化合物的比较
- Desmethylcitalopram
- Desmethylvenlafaxine
- Didesmethylcitalopram
- Indatraline
- Lometraline
- Norfluoxetine
- Tametraline
Comparison: Desmethylsertraline is unique in its balanced inhibition profile across serotonin, norepinephrine, and dopamine reuptake. While other similar compounds may also inhibit monoamine reuptake, they often have a preference for one neurotransmitter over the others. For example, desmethylcitalopram primarily inhibits serotonin reuptake, while desmethylvenlafaxine inhibits both serotonin and norepinephrine reuptake but has a lower affinity for dopamine .
属性
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236666, DTXSID60904333 | |
| Record name | Desmethylsertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87857-41-8, 91797-58-9 | |
| Record name | Desmethylsertraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87857-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylsertraline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087857418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylsertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylsertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91797-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLSERTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJJ71O9BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Desmethylsertraline formed in the body?
A: this compound is formed through the hepatic metabolism of sertraline, primarily by the cytochrome P450 enzyme CYP2C19. [, , ]
Q2: What is the typical concentration of this compound in patients taking sertraline?
A: this compound concentrations can vary widely depending on factors such as dosage, individual metabolism, and co-administered medications. Studies have reported mean this compound concentrations ranging from 27 ng/mL [] to 52.4 ng/mL [] in patients taking sertraline.
Q3: Does this compound contribute to the therapeutic effect of sertraline?
A: While this compound possesses some affinity for the serotonin transporter, its pharmacological activity is considered minimal compared to sertraline. [, ] Therefore, its contribution to the therapeutic effect is likely negligible.
Q4: Does this compound cross the placenta?
A: Yes, this compound, like sertraline, can cross the placenta. Studies have detected this compound in cord blood of infants born to mothers taking sertraline during pregnancy. []
Q5: How is this compound eliminated from the body?
A: this compound is primarily eliminated through hepatic metabolism, with a longer half-life than sertraline. [, ]
Q6: Are there any known factors influencing this compound concentrations in individuals?
A6: Yes, several factors can influence this compound concentrations, including:
- CYP2C19 genotype: Individuals with variations in the CYP2C19 gene may metabolize sertraline and this compound differently, leading to altered concentrations. [, , ]
- Co-administered medications: Drugs that inhibit or induce CYP2C19 activity can alter this compound levels. [, , , ]
- Renal function: While primarily metabolized by the liver, impaired renal function may influence this compound clearance. []
Q7: Can this compound interact with other medications?
A: Although this compound is considered pharmacologically less active than sertraline, it can still inhibit certain cytochrome P450 enzymes, potentially leading to interactions with other drugs metabolized by these enzymes. [, ]
Q8: Are there specific drug classes known to interact with this compound?
A8: In vitro studies have shown that this compound can inhibit CYP2C9, an enzyme involved in metabolizing various drugs, including:
- Phenytoin (anticonvulsant): this compound's inhibition of CYP2C9 could potentially lead to increased phenytoin levels. []
Q9: How is this compound typically measured in biological samples?
A9: Various analytical techniques can be employed to measure this compound in biological samples, including:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC offers sensitivity and specificity in quantifying this compound. [, , , , , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity, allowing for simultaneous analysis of multiple compounds, including sertraline and this compound. [, , ]
Q10: What are the advantages and limitations of different analytical methods for this compound quantification?
A:
Q11: Is this compound found in the environment?
A: Yes, this compound, like many pharmaceuticals, has been detected in environmental samples, including wastewater effluent and surface water. [, , ] Its presence raises concerns about potential ecological effects.
Q12: How does this compound enter the environment?
A: this compound primarily enters the environment through the discharge of treated wastewater from households and healthcare facilities. [, ] Incomplete removal during wastewater treatment processes contributes to its persistence in aquatic ecosystems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


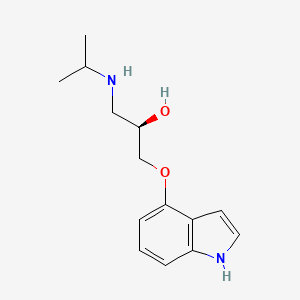
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)


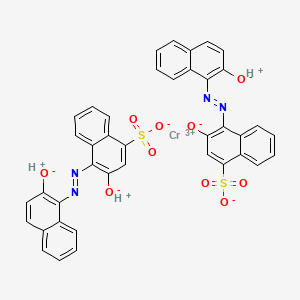
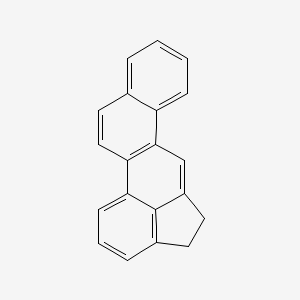
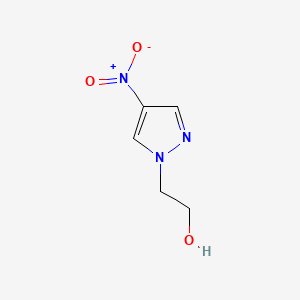


![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)
